Cas no 85069-55-2 (tert-butyl N-(5-nitrothiophen-3-yl)carbamate)

Tert-butyl N-(5-nitrothiophen-3-yl)carbamate is a specialized organic compound featuring a nitro-substituted thiophene core protected by a tert-butoxycarbonyl (Boc) group. This intermediate is valuable in synthetic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals, due to its reactivity and stability under controlled conditions. The Boc group provides selective deprotection capabilities, facilitating further functionalization of the thiophene scaffold. The nitro moiety enhances electrophilic properties, making it useful in nucleophilic substitution and reduction reactions. Its well-defined structure ensures consistent performance in multi-step syntheses. The compound is typically handled under inert conditions to preserve integrity. Suitable for research and industrial applications requiring precise heterocyclic modifications.
tert-butyl N-(5-nitrothiophen-3-yl)carbamate structure
85069-55-2 structure
Product name:tert-butyl N-(5-nitrothiophen-3-yl)carbamate
CAS No:85069-55-2
MF:C9H12N2O4S
MW:244.267580986023
CID:3405426
PubChem ID:13275560

tert-butyl N-(5-nitrothiophen-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • CARBAMIC ACID, (5-NITRO-3-THIENYL)-, 1,1-DIMETHYLETHYL ESTER
    • Carbamic acid, N-(5-nitro-3-thienyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(5-nitrothiophen-3-yl)carbamate
    • EN300-20067141
    • 85069-55-2
    • Inchi: InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(12)10-6-4-7(11(13)14)16-5-6/h4-5H,1-3H3,(H,10,12)
    • InChI Key: QJWZPZAXBTZHSQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 244.05177804Da
  • Monoisotopic Mass: 244.05177804Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 2.3

tert-butyl N-(5-nitrothiophen-3-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20067141-1.0g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
1g
$1515.0 2023-05-24
Enamine
EN300-20067141-0.25g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
0.25g
$1393.0 2023-09-16
Enamine
EN300-20067141-5.0g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
5g
$4391.0 2023-05-24
Enamine
EN300-20067141-0.5g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
0.5g
$1453.0 2023-09-16
Enamine
EN300-20067141-0.05g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
0.05g
$1272.0 2023-09-16
Enamine
EN300-20067141-1g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
1g
$1515.0 2023-09-16
Enamine
EN300-20067141-10.0g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
10g
$6512.0 2023-05-24
Enamine
EN300-20067141-2.5g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
2.5g
$2969.0 2023-09-16
Enamine
EN300-20067141-0.1g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
0.1g
$1332.0 2023-09-16
Enamine
EN300-20067141-5g
tert-butyl N-(5-nitrothiophen-3-yl)carbamate
85069-55-2
5g
$4391.0 2023-09-16

tert-butyl N-(5-nitrothiophen-3-yl)carbamate Related Literature

Additional information on tert-butyl N-(5-nitrothiophen-3-yl)carbamate

Comprehensive Overview of tert-butyl N-(5-nitrothiophen-3-yl)carbamate (CAS No. 85069-55-2)

tert-butyl N-(5-nitrothiophen-3-yl)carbamate, identified by its CAS number 85069-55-2, is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of carbamate derivatives, which are known for their versatility in synthetic chemistry. The presence of both a nitro group and a thiophene ring in its structure makes it a valuable intermediate for the development of novel bioactive molecules. Researchers are increasingly focusing on this compound due to its potential applications in drug discovery and material science.

In recent years, the demand for tert-butyl N-(5-nitrothiophen-3-yl)carbamate has surged, driven by its role in the synthesis of heterocyclic compounds. These compounds are pivotal in designing antimicrobial agents and anti-inflammatory drugs, addressing global health challenges such as antibiotic resistance and chronic diseases. The compound's unique structural features, including the tert-butyl carbamate moiety, enhance its stability and reactivity, making it a preferred choice for organic synthesis.

The synthesis of CAS 85069-55-2 involves multi-step reactions, often starting from 5-nitrothiophene-3-amine. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing interest in green chemistry, researchers are also exploring eco-friendly synthetic routes for this compound to minimize environmental impact. This aligns with the broader industry trend toward sustainable chemical production.

One of the most searched questions related to tert-butyl N-(5-nitrothiophen-3-yl)carbamate is its solubility and storage conditions. The compound is typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but insoluble in water. Proper storage in a cool, dry place under inert conditions is recommended to maintain its stability. These practical aspects are critical for laboratories and industries handling this compound.

Another trending topic is the compound's potential role in cancer research. Preliminary studies suggest that derivatives of tert-butyl N-(5-nitrothiophen-3-yl)carbamate may exhibit anticancer activity by targeting specific cellular pathways. This has sparked interest among oncologists and medicinal chemists, who are investigating its mechanisms of action. Such applications highlight the compound's significance in advancing precision medicine.

From an industrial perspective, CAS 85069-55-2 is gaining traction in the fine chemicals sector. Manufacturers are optimizing large-scale production methods to meet the rising demand from pharmaceutical companies. Quality control measures, including HPLC analysis, ensure that the compound meets stringent regulatory standards. This focus on quality underscores its importance in GMP-compliant processes.

In summary, tert-butyl N-(5-nitrothiophen-3-yl)carbamate (CAS No. 85069-55-2) is a multifaceted compound with broad applications in research and industry. Its structural uniqueness, combined with its potential in drug development and material science, makes it a subject of ongoing exploration. As scientific advancements continue, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and medicine.

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